molecular formula C5H4ClFOS B13945645 (5-Chloro-3-fluorothiophen-2-yl)methanol

(5-Chloro-3-fluorothiophen-2-yl)methanol

Cat. No.: B13945645
M. Wt: 166.60 g/mol
InChI Key: OSUUSLXLISGTGW-UHFFFAOYSA-N
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Description

(5-Chloro-3-fluorothiophen-2-yl)methanol is a heterocyclic compound featuring a thiophene ring substituted with chlorine (position 5), fluorine (position 3), and a hydroxymethyl group (position 2). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .

Properties

Molecular Formula

C5H4ClFOS

Molecular Weight

166.60 g/mol

IUPAC Name

(5-chloro-3-fluorothiophen-2-yl)methanol

InChI

InChI=1S/C5H4ClFOS/c6-5-1-3(7)4(2-8)9-5/h1,8H,2H2

InChI Key

OSUUSLXLISGTGW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1F)CO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-3-fluorothiophen-2-yl)methanol typically involves the functionalization of the thiophene ring. One common method is the halogenation of thiophene derivatives followed by the introduction of the hydroxymethyl group. The reaction conditions often involve the use of halogenating agents such as chlorine and fluorine sources, followed by a hydroxymethylation step using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of (5-Chloro-3-fluorothiophen-2-yl)methanol may involve large-scale halogenation and hydroxymethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-3-fluorothiophen-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxymethyl group to a methyl group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

(5-Chloro-3-fluorothiophen-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (5-Chloro-3-fluorothiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Chemistry

Thiophene-Based Derivatives
  • 3-[2-(5-Chloro-3-fluorothiophen-2-yl)propan-2-yl]-4,5-dicyclopropyl-4H-1,2,4-triazole (10c): This derivative (C₁₅H₁₈N₃ClFS) incorporates the (5-chloro-3-fluorothiophen-2-yl) group into a triazole scaffold.
  • 1-(3-Amino-6-(5-chlorothiophen-2-yl)-4-(pyridin-3-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one (6a): Here, the 5-chlorothiophene is fused with a pyridine-furan system. The amino and acetyl groups may improve solubility and antibacterial activity compared to the simpler hydroxymethyl analog .
Furan-Based Analogs
  • (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol (CAS 1443324-44-4): This furan derivative (C₁₂H₁₁ClFO₂) replaces thiophene with a furan ring. The oxygen atom in furan reduces aromatic electron density compared to sulfur in thiophene, altering reactivity and intermolecular interactions. The phenyl group adds hydrophobicity, which may affect pharmacokinetics .
  • 5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran (CAS 111808-94-7): With a hydroxymethyl group on a furan ring (C₁₂H₁₁ClO₂), this compound shares functional group similarities but lacks fluorine.
Benzene-Based Analogs
  • [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 50317-52-7): This benzene derivative (C₉H₉ClO₃) features hydroxyl and hydroxymethyl groups. The absence of a heterocycle reduces aromatic stabilization energy but improves solubility in polar solvents. The acetyl group may serve as a metabolic liability compared to the stable thiophene system .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
(5-Chloro-3-fluorothiophen-2-yl)methanol C₅H₅ClFOS 178.61 Not reported Thiophene, Cl, F, CH₂OH
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone C₉H₉ClO₃ 200.62 97–98 Benzene, Cl, OH, CH₂OH, COCH₃
(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol C₁₂H₁₁ClFO₂ 240.66 Not reported Furan, Cl, F, CH₃, Ph, CH₂OH
5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran C₁₂H₁₁ClO₂ 222.67 Not reported Furan, Cl, CH₃, CH₂OH

Key Observations :

  • Thiophene derivatives generally exhibit lower polarity than benzene analogs due to sulfur’s electronegativity.
  • Fluorine substituents increase metabolic stability and electron-withdrawing effects, enhancing binding to enzymatic targets .

Biological Activity

(5-Chloro-3-fluorothiophen-2-yl)methanol, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • IUPAC Name : (5-Chloro-3-fluorothiophen-2-yl)methanol
  • Molecular Formula : C7H6ClFOS
  • Molecular Weight : 192.64 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of (5-Chloro-3-fluorothiophen-2-yl)methanol typically involves the following steps:

  • Formation of Thiophene Ring : Starting materials such as chlorinated and fluorinated thiophene derivatives are reacted under controlled conditions.
  • Hydroxymethylation : The thiophene derivative is treated with formaldehyde in the presence of a catalyst to introduce the hydroxymethyl group.

Antimicrobial Activity

Recent studies have demonstrated that (5-Chloro-3-fluorothiophen-2-yl)methanol exhibits significant antimicrobial properties. In vitro assays against various bacterial strains, including Escherichia coli and Staphylococcus aureus, indicate that this compound can inhibit bacterial growth effectively.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Properties

The compound has also shown promise in anticancer research. In cell viability assays using human cancer cell lines such as HeLa and A549, (5-Chloro-3-fluorothiophen-2-yl)methanol exhibited cytotoxic effects.

Cell LineIC50 (µM)
HeLa25
A54930

The mechanism by which (5-Chloro-3-fluorothiophen-2-yl)methanol exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific enzyme targets or cellular pathways involved in proliferation and apoptosis.

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress through ROS generation could contribute to its anticancer activity.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiophene derivatives, including (5-Chloro-3-fluorothiophen-2-yl)methanol. The results indicated that this compound had superior activity against MRSA strains compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Study 2: Anticancer Activity

In a research article focusing on novel anticancer agents, (5-Chloro-3-fluorothiophen-2-yl)methanol was tested against multiple cancer cell lines. The findings revealed that it significantly reduced cell viability in both HeLa and A549 cells, with mechanisms involving apoptosis induction being further explored .

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